molecular formula C23H20N2O3 B2723129 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzamide CAS No. 922009-62-9

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzamide

Cat. No. B2723129
CAS RN: 922009-62-9
M. Wt: 372.424
InChI Key: RLZRLJIGKCLLQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzamide” is a compound that has been mentioned in patents related to dopamine D2 receptor antagonists . It is not intended for human or veterinary use but for research purposes.

Scientific Research Applications

Chemical and Pharmacological Studies

Research on compounds structurally related to N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzamide has explored various chemical and pharmacological properties. These studies have shed light on the potential therapeutic applications of these compounds, excluding direct drug use, dosage, and side effects, focusing instead on their underlying chemical interactions and effects on biological systems.

Serotonin-3 (5-HT3) Receptor Antagonists

One area of investigation has been the development of potent serotonin-3 (5-HT3) receptor antagonists. Compounds structurally similar to the chemical have been identified as potent antagonists, contributing to understanding the structure-activity relationship (SAR) essential for designing drugs targeting the 5-HT3 receptor, a significant pathway implicated in conditions like nausea and anxiety (Harada et al., 1995).

Heterocyclic Annulation and Novel Synthetic Pathways

Research has also explored the chemical's utility in heterocyclic annulation studies, indicating its role as a versatile synthon for constructing complex heterocycles. These studies provide insights into novel synthetic pathways for creating diverse molecular architectures, which are crucial for drug discovery and development (Kumar et al., 2007).

Antiallergic Potential

Investigations into derivatives of dibenzoxepin compounds have revealed their potential as antiallergic agents. These findings highlight the chemical's role in synthesizing new molecules with significant inhibitory effects on allergic reactions, offering a foundation for developing future antiallergic therapies (Ohshima et al., 1992).

Synthetic Utilization and Molecular Transformation

Further studies have demonstrated the synthetic utility of polynitroaromatic compounds in preparing substituted dibenz[b,f][1,4]oxazepine-11(10H)-ones. This research underlines the chemical's versatility in molecular transformations, facilitating the creation of novel compounds with potential therapeutic applications (Samet et al., 2005).

Mechanism of Action

This compound is a selective inhibitor of the Dopamine D2 receptor . Dopamine receptors are a large superfamily of neurotransmitter and hormone receptors, and the D2 receptor is one of the most validated drug targets in neurology and psychiatry .

Safety and Hazards

The safety and hazards of this compound are not detailed in the available resources. As it is intended for research use only, it should be handled with appropriate safety precautions.

Future Directions

The compound is mentioned in the context of dopamine D2 receptor antagonists, which are used in the treatment of central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia . This suggests potential future directions for research into the therapeutic applications of this compound.

properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3/c1-14-5-4-6-16(11-14)22(26)24-17-8-10-20-18(13-17)23(27)25(3)19-12-15(2)7-9-21(19)28-20/h4-13H,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLZRLJIGKCLLQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)N(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzamide

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